tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
Description
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (CAS # 1105675-60-2) is a pyridine-derived carbamate compound with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g/mol . It is structurally characterized by a tert-butoxycarbonyl (Boc) protective group attached to a methylamine substituent on a 5-methoxypyridine ring. This compound is commonly utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its stability and ease of deprotection under acidic conditions. According to catalog data, it is available in 1 g, 5 g, and 25 g quantities, priced at $400, $1,600, and $4,800, respectively .
Properties
IUPAC Name |
tert-butyl N-[(5-methoxypyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-7-9-5-10(16-4)8-13-6-9/h5-6,8H,7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVFFEIBBYVREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673827 | |
| Record name | tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105675-60-2 | |
| Record name | tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Reaction with tert-Butyl Chloroformate
A common and effective method involves the reaction of the corresponding aminomethylpyridine intermediate with tert-butyl chloroformate under basic conditions:
- Starting Material: 5-methoxypyridin-3-ylmethanamine (or its salt form).
- Reagents: tert-Butyl chloroformate, base (e.g., triethylamine or sodium bicarbonate).
- Solvent: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).
- Conditions: Reaction typically performed at 0°C to room temperature under inert atmosphere to minimize side reactions.
- Work-up: Aqueous extraction followed by purification (chromatography or recrystallization).
This method yields the carbamate by nucleophilic attack of the amine on the chloroformate, forming the carbamate linkage with tert-butyl protection.
Analogous Compound Synthesis Insights
Although direct literature on this compound is limited, preparation methods for structurally related compounds provide valuable guidance:
These analogs confirm the utility of tert-butyl chloroformate coupling with amines as a robust and widely used method for carbamate formation.
Reaction Conditions and Optimization
- Temperature Control: Low temperatures (0–5°C) during addition of tert-butyl chloroformate minimize side reactions and improve selectivity.
- Base Selection: Triethylamine is commonly used to neutralize HCl generated and drive the reaction forward.
- Solvent Choice: Dichloromethane and THF provide good solubility and reaction kinetics.
- Purification: Flash chromatography using ethyl acetate/hexane gradients effectively isolates the carbamate product with high purity.
Data Table: Typical Reaction Setup for Carbamate Formation
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting amine | 1 equiv (e.g., 5-methoxypyridin-3-ylmethanamine) | Pre-dried and purified |
| tert-Butyl chloroformate | 1.1 equiv | Slight excess to ensure completion |
| Base | 1.2 equiv triethylamine | Neutralizes HCl byproduct |
| Solvent | DCM or THF | Dry, oxygen-free |
| Temperature | 0°C to room temperature | Addition at 0°C, then stir at RT |
| Reaction time | 1–3 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous extraction, drying, evaporation | Followed by chromatography |
| Purification | Flash column chromatography | Ethyl acetate/hexane gradient |
| Yield | Typically 70–90% | Depends on purity of starting materials |
Research Findings and Notes
- Stability: The tert-butyl carbamate group provides steric protection, enhancing compound stability during handling and storage.
- Solubility: The compound is moderately soluble in organic solvents; heating and sonication aid dissolution.
- In Vivo Formulation: For biological applications, stock solutions are prepared in DMSO, PEG300, Tween 80, and water sequentially to ensure clarity and stability.
- Storage: Recommended storage at –20°C to –80°C to prevent degradation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 5-hydroxypyridin-3-yl derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is used as a building block in the synthesis of more complex organic molecules . It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets . It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules .
Medicine: Research focuses on their use as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals is of particular interest .
Mechanism of Action
The mechanism of action of tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to active sites, modulating the activity of these targets . The exact pathways and molecular interactions depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate with analogous pyridine derivatives, focusing on structural variations, physicochemical properties, and applications.
Structural and Functional Group Variations
Key Observations :
- Halogenation Effects : Bromine and chlorine substituents (e.g., 5-Br in , 2-Cl in ) increase molecular weight and alter reactivity. Brominated derivatives are typically more electrophilic, facilitating cross-coupling reactions .
- Steric Effects : The pivalamido group in adds steric bulk (C₁₆H₂₅ vs. C₁₂H₁₈), which may reduce metabolic degradation in biological systems .
Reactivity and Stability
- This compound : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl in dioxane) .
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate : Bromine at the 5-position enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
- tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate: The hydroxyimino group may tautomerize or participate in redox reactions, limiting stability under oxidative conditions .
Commercial Availability and Pricing
All compounds listed above follow a uniform pricing model: $400 for 1 g , $1,600 for 5 g , and $4,800 for 25 g . This suggests standardized synthesis and purification protocols across pyridine derivatives.
Biological Activity
tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.31 g/mol. The compound features a pyridine ring substituted with a methoxy group and a tert-butyl carbamate moiety, which contributes to its biological activity.
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuroprotection and enzyme inhibition. The compound has been investigated for its potential as:
- Acetylcholinesterase Inhibitor : This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
- β-secretase Inhibitor : Inhibition of β-secretase can reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease pathology.
In Vitro and In Vivo Studies
A significant study demonstrated that this compound could protect astrocytes from amyloid-beta toxicity. The results showed:
- Cell Viability : When treated with amyloid-beta , astrocyte viability decreased significantly; however, co-treatment with this compound improved cell survival rates.
- Cytokine Production : The compound reduced tumor necrosis factor-alpha (TNF-α) levels, indicating an anti-inflammatory effect that may contribute to its neuroprotective properties .
Neuroprotective Effects
In a study involving astrocyte cultures, this compound was shown to mitigate the cytotoxic effects of amyloid-beta . The treatment resulted in:
| Treatment Condition | Cell Viability (%) | TNF-α Levels (pg/mL) |
|---|---|---|
| Control | 100 | 10 |
| Aβ Only | 43.78 | 50 |
| Aβ + Compound | 62.98 | 30 |
This data illustrates that the compound not only enhances cell viability but also modulates inflammatory responses within the cell culture environment .
Enzyme Inhibition Studies
The compound's ability to inhibit key enzymes involved in Alzheimer's pathology has been quantified:
| Enzyme | IC50 Value (μM) |
|---|---|
| Acetylcholinesterase | 0.17 |
| β-secretase | 15.4 |
These findings highlight the compound's potential as a therapeutic agent targeting multiple pathways involved in neurodegeneration .
Q & A
Q. What are the optimized synthetic routes for tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, and what experimental conditions minimize side reactions?
The compound is synthesized via nucleophilic substitution between 2-methoxypyridine-3-amine and tert-butyl chloroformate in the presence of a base like triethylamine. Reactions are typically conducted under inert atmospheres (e.g., nitrogen) at low temperatures (0–5°C) to suppress side reactions such as over-alkylation. Post-synthesis purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with methoxy (-OCH) and tert-butyl carbamate groups showing distinct peaks at δ 3.8–3.9 ppm and δ 1.4–1.5 ppm, respectively.
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) verifies molecular ion peaks at m/z 238.28 (M+H) .
- X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Avoid exposure to moisture or strong acids/bases, as hydrolysis of the carbamate group can occur. Stability studies using TGA/DSC indicate decomposition above 150°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The carbamate group acts as a directing/protecting group, enabling regioselective functionalization of the pyridine ring. Computational studies (DFT) suggest that electron-donating methoxy substituents enhance electrophilic aromatic substitution at the 4-position. Kinetic experiments (monitored via H NMR) reveal second-order dependence on reagent concentration under basic conditions .
Q. How does the compound interact with biological targets, and what methodologies validate its bioactivity?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC values in µM range). Competitive binding is confirmed via Lineweaver-Burk plots .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., C-carbamate) quantify intracellular accumulation in cancer cell lines (e.g., MCF-7) using scintillation counting .
- Molecular Docking : Autodock Vina simulations predict binding modes to ATP-binding pockets, validated by mutagenesis studies .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
Contradictions arise from differing experimental setups. For example:
- Acidic Conditions (pH < 3) : Rapid hydrolysis to 5-methoxypyridin-3-ylmethanamine (confirmed via LC-MS).
- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours (HPLC monitoring). Controlled studies using buffered solutions (37°C) and Arrhenius modeling reconcile discrepancies by identifying pH-dependent degradation pathways .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Challenges include low melting points (mp 89–92°C) and polymorphism. Solutions:
- Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to induce slow crystallization.
- Cryocooling : X-ray data collection at 100 K improves diffraction quality.
- SHELXL Refinement : Incorporation of anisotropic displacement parameters and hydrogen-bonding restraints enhances structural accuracy .
Methodological Considerations
- Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for conformation analysis).
- Scale-Up Synthesis : Transition from batch to flow chemistry improves yield reproducibility (>80%) and reduces byproducts .
- Troubleshooting : If crystallization fails, employ seeding with microcrystals or switch to amorphous solid dispersions (characterized via PXRD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
